4-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
4-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of 5,6,7,8-tetrahydroquinoline . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.64 . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
1. Antimalarial Properties
4-Chloroquinolines, including 4-Chloro-5,6,7,8-tetrahydroquinoline, have been widely studied for their antimalarial properties. Chloroquine (CQ), a derivative, is known for its antimalarial effects since World War II. Despite the emergence of CQ-resistant Plasmodium falciparum strains, it remains a focus of ongoing research due to its biochemical properties that inspire repurposing in various diseases, including malaria (Njaria et al., 2015). Tebuquine, another derivative, shows significant antimalarial activity and has been the subject of structural and molecular modeling studies (O’Neill et al., 1997).
2. Cancer Therapy
Chloroquine and its analogs have been explored as potential therapeutic agents in cancer treatment. Studies have shown that chloroquine can sensitize breast cancer cells to chemotherapy, independent of autophagy (Maycotte et al., 2012). It targets diverse signaling pathways in mammalian cells, including autophagy, which plays a critical role at the interface between inflammation and cancer progression (Varışlı et al., 2019).
3. Viral Infections
Chloroquine exerts direct antiviral effects and has immunomodulatory effects that might be applied against several viral infections, including HIV replication and severe acute respiratory syndrome (SARS) (Savarino et al., 2003). The antiviral effects of chloroquine are influenced by host cell factors such as intravesicular pH (di Trani et al., 2007).
4. Structural and Chemical Analysis
Research on the structure of substituted tetrahydroquinolines, including this compound, has been conducted to understand their chemical properties and potential applications. Studies include single-crystal X-ray diffraction analyses (Albov et al., 2004).
5. Antimicrobial Applications
Synthesis and characterization of 4-chloro-8-methoxyquinoline-2(1H)-one, a novel compound, showed promising antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
6. Metal Ion Sensing and Selectivity
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to metal ions such as cadmium, demonstrating potential for use in sensing applications (Prodi et al., 2001).
Safety and Hazards
4-Chloro-5,6,7,8-tetrahydroquinoline is classified as harmful. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydroquinoline is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This compound interacts with acetylcholinesterase, inhibiting its activity and thereby affecting the transmission of nerve signals .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This results in an increase in the concentration of acetylcholine, enhancing nerve signal transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By preventing the breakdown of acetylcholine, this compound enhances the signal transmission in this pathway .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced nerve signal transmission, which can have various effects depending on the specific nerves involved .
Biochemical Analysis
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, thereby impacting overall metabolic homeostasis. The interactions with cofactors and other enzymes further modulate its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQYSUYGGYPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449155 | |
Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133092-34-9 | |
Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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